![molecular formula C11H24N2OS B14514949 Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]- CAS No. 62784-29-6](/img/structure/B14514949.png)
Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- typically involves the reaction of isopropylamine with 6-(methylthio)hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme can be represented as follows:
Isopropylamine+6-(Methylthio)hexyl isocyanate→Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like crystallization and distillation may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The isopropyl and methylthiohexyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules. Its derivatives could be explored for their potential as enzyme inhibitors or signaling molecules.
Medicine
In the medical field, urea derivatives are often investigated for their therapeutic potential. This compound could be evaluated for its potential as a drug candidate, particularly in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory applications.
Industry
In industrial applications, urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- may be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mecanismo De Acción
The mechanism of action of urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(1-methylethyl)-N’-[6-(methylthio)butyl]-
- Urea, N-(1-methylethyl)-N’-[6-(ethylthio)hexyl]-
- Urea, N-(1-methylethyl)-N’-[6-(methylthio)octyl]-
Uniqueness
Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is unique due to the presence of both isopropyl and methylthiohexyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62784-29-6 |
|---|---|
Fórmula molecular |
C11H24N2OS |
Peso molecular |
232.39 g/mol |
Nombre IUPAC |
1-(6-methylsulfanylhexyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H24N2OS/c1-10(2)13-11(14)12-8-6-4-5-7-9-15-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |
Clave InChI |
YWKXGZMBSICNNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NCCCCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
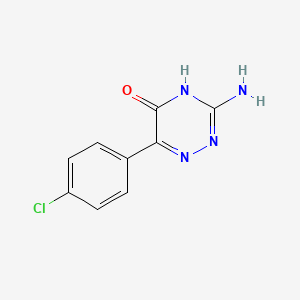

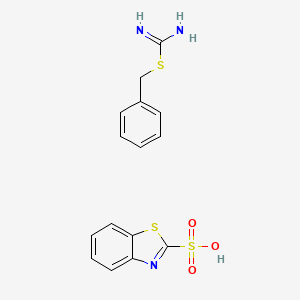
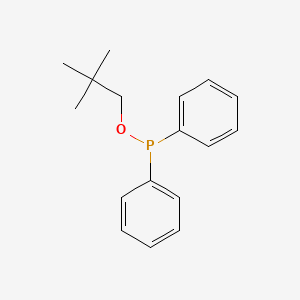
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

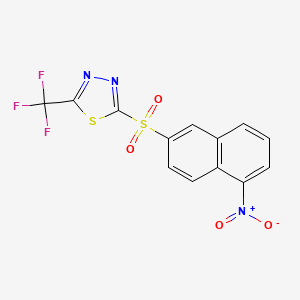
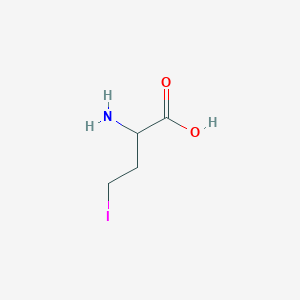
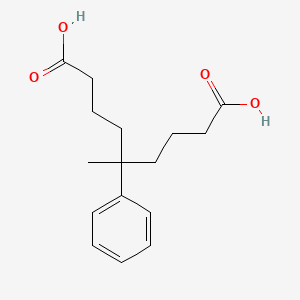
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)


